4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Overview
Description
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Scientific Research Applications
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.
Safety and Hazards
The safety information for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .
Future Directions
While specific future directions for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are not mentioned in the available resources, related compounds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been studied for their potential as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This suggests potential future research directions in the area of pharmacology.
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system, influencing pain perception, mood, and motor control .
Mode of Action
This compound: interacts with its targets, the σ1R and MOR, by binding to these receptors . This binding can alter the receptors’ activity, leading to changes in the transmission of signals within the nervous system .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those associated with the σ1R and MOR . These pathways are involved in a variety of physiological processes, including pain perception and mood regulation . The downstream effects of these pathways can influence a range of cellular and systemic responses .
Pharmacokinetics
The pharmacokinetics of This compound Factors such as its molecular weight (170.25 ) and physical form (liquid ) could influence these properties .
Result of Action
The molecular and cellular effects of This compound’s action are largely dependent on its interaction with the σ1R and MOR . By binding to these receptors, it can influence a variety of physiological processes, potentially leading to changes in pain perception, mood, and motor control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, factors such as pH and the presence of other substances could potentially influence its action and efficacy .
Preparation Methods
The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with an epoxide . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Comparison with Similar Compounds
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spiro compounds such as:
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: This compound has a similar spiro structure but with different substituents, leading to distinct chemical properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: These derivatives are studied for their dual activity as ligands for specific receptors.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
Properties
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCLIDEUSKTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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